

# theoretical and computational studies of 3-Methyl-4-phenylbutan-2-one

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## Compound of Interest

Compound Name: 3-Methyl-4-phenylbutan-2-one

Cat. No.: B1583293

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## Introduction to 3-Methyl-4-phenylbutan-2-one: A Molecule of Interest

**3-Methyl-4-phenylbutan-2-one**, with the chemical formula  $C_{11}H_{14}O$ , is a ketone that serves as a key intermediate in various chemical syntheses.<sup>[1]</sup> Its structure, featuring a chiral center and a flexible side chain, suggests a rich conformational landscape and the potential for stereoselective interactions. Understanding these properties at a molecular level is crucial for optimizing its synthesis, predicting its reactivity, and exploring its potential biological activities.

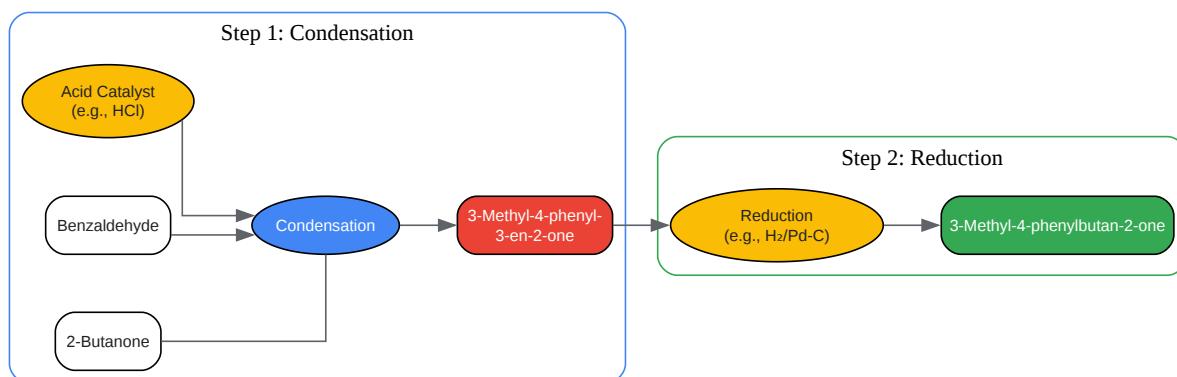
## Physicochemical Properties

A summary of the known physicochemical properties of **3-Methyl-4-phenylbutan-2-one** is presented in Table 1. These experimental and computationally derived values provide a baseline for the theoretical models discussed in this guide.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O	--INVALID-LINK--[2]
Molecular Weight	162.23 g/mol	--INVALID-LINK--[2]
IUPAC Name	3-methyl-4-phenylbutan-2-one	--INVALID-LINK--[2]
CAS Number	2550-27-8	--INVALID-LINK--[2]
Polar Surface Area	17.07 Å <sup>2</sup>	--INVALID-LINK--[3]
Rotatable Bond Count	3	--INVALID-LINK--[3]

## Synthesis Overview

The primary synthesis route for **3-Methyl-4-phenylbutan-2-one** involves the acid-catalyzed reaction of 2-butanone and benzaldehyde to form the intermediate 3-methyl-4-phenyl-3-en-2-one, followed by reduction.[4] Alternative methods, such as the acetoacetic ester synthesis, have also been described.[5] A generalized workflow for its synthesis is depicted below.

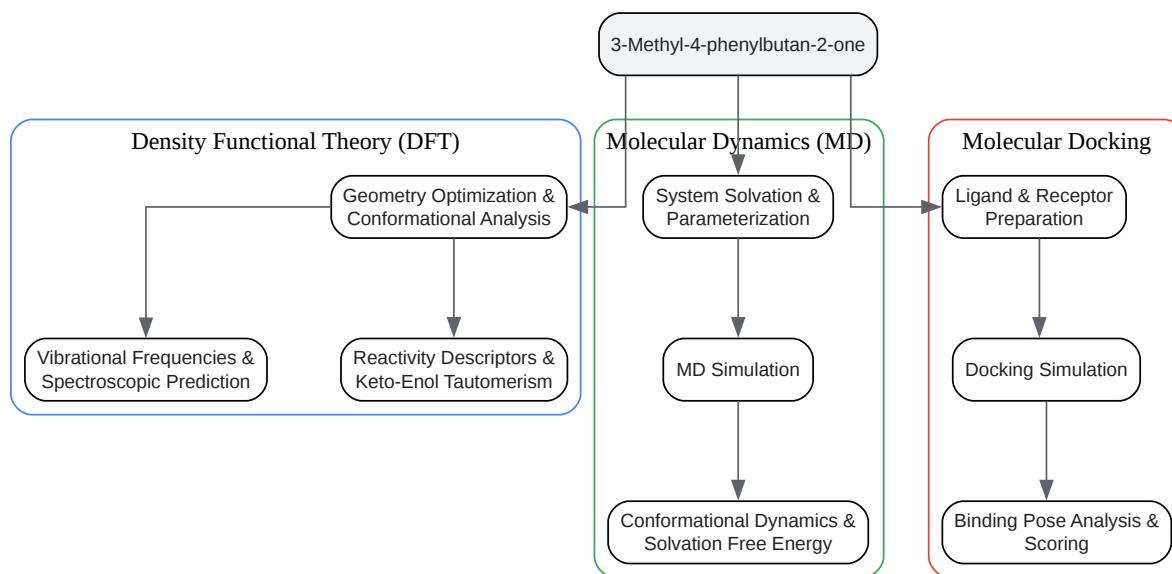


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Caption: Generalized synthesis workflow for **3-Methyl-4-phenylbutan-2-one**.

# Computational Methodology: A Tripartite Approach

To gain a comprehensive understanding of **3-Methyl-4-phenylbutan-2-one**, we propose a tripartite computational approach, integrating Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Molecular Docking. This strategy allows for a multi-scale investigation, from the electronic structure to its behavior in a biological environment.



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Caption: Proposed tripartite computational workflow for **3-Methyl-4-phenylbutan-2-one**.

## Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules.<sup>[6]</sup> It provides a good balance between accuracy and computational cost, making it ideal for studying the properties of medium-sized organic molecules.

Due to its three rotatable bonds, **3-Methyl-4-phenylbutan-2-one** can adopt multiple conformations. Identifying the low-energy conformers is essential for understanding its behavior.

Protocol:

- Initial Conformer Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of initial structures. [\[7\]](#)
- DFT Optimization: Optimize the geometry of the identified low-energy conformers using DFT. A suitable level of theory would be B3LYP with a 6-31G(d) basis set, which is widely used for organic molecules.
- Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
- Relative Energy Calculation: Determine the relative energies of the conformers to identify the most stable structures.

DFT can be used to predict various spectroscopic properties, which can be compared with experimental data for validation of the computational model.[\[8\]](#)[\[9\]](#)

Protocol:

- IR Spectrum: The vibrational frequencies calculated in the previous step can be used to generate a theoretical infrared (IR) spectrum. The characteristic C=O stretching frequency of the ketone group is of particular interest.[\[8\]](#)
- NMR Spectrum: Calculate the nuclear magnetic shielding tensors using a method like Gauge-Independent Atomic Orbital (GIAO) to predict the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts.[\[8\]](#)[\[9\]](#)

The reactivity of the ketone can be explored by calculating various electronic descriptors. Furthermore, the potential for keto-enol tautomerism can be investigated.[\[2\]](#)[\[10\]](#)

Protocol:

- Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's susceptibility to nucleophilic and electrophilic attack.
- Electrostatic Potential (ESP) Map: Generate an ESP map to visualize the electron-rich and electron-poor regions of the molecule.
- Tautomerism Investigation: Optimize the geometry of the corresponding enol tautomer and the transition state connecting the keto and enol forms.[\[10\]](#) This will allow for the calculation of the activation energy and the equilibrium constant for the tautomerization process.

## Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the molecule's behavior in a condensed phase, such as in a solvent.[\[11\]](#)[\[12\]](#) This is crucial for understanding its conformational flexibility and interactions with its environment.

Protocol:

- System Setup: Place the lowest-energy conformer of **3-Methyl-4-phenylbutan-2-one** in a simulation box and solvate it with an appropriate solvent model (e.g., TIP3P for water).
- Parameterization: Assign a suitable force field (e.g., GAFF or OPLS) to describe the intra- and intermolecular interactions.[\[13\]](#)
- Equilibration: Perform a series of energy minimization and equilibration steps to relax the system and bring it to the desired temperature and pressure.
- Production Run: Run a production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space adequately.
- Analysis: Analyze the trajectory to study conformational changes, hydrogen bonding with the solvent, and to calculate properties like the radial distribution function and solvation free energy.[\[5\]](#)[\[11\]](#)

## Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule when bound to a larger molecule, typically a protein.[14][15] This is particularly relevant for drug development, where understanding the binding mode of a potential drug molecule is essential.

Protocol:

- Target Selection: Identify a potential protein target for **3-Methyl-4-phenylbutan-2-one**. Given its structural similarity to some known enzyme inhibitors, a relevant target could be an enzyme with a hydrophobic binding pocket.
- Ligand and Receptor Preparation: Prepare the 3D structure of the ligand (**3-Methyl-4-phenylbutan-2-one**) and the receptor protein, including adding hydrogen atoms and assigning partial charges.
- Docking Simulation: Perform the docking using a suitable software package (e.g., AutoDock, Glide, or RosettaLigand).[14] The simulation should explore a defined binding site on the receptor.
- Pose Analysis and Scoring: Analyze the resulting binding poses and rank them using a scoring function to identify the most likely binding mode.[15] The interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor should be visualized and analyzed.

## Predicted Outcomes and Their Significance

The proposed computational studies are expected to yield a wealth of information about **3-Methyl-4-phenylbutan-2-one**.

Computational Method	Predicted Outcome	Significance
DFT	<ul style="list-style-type: none"><li>- Identification of the most stable conformers</li><li>- Theoretical IR and NMR spectra</li><li>- Reactivity indices (HOMO-LUMO gap, ESP)</li><li>- Energetics of keto-enol tautomerism</li></ul>	<ul style="list-style-type: none"><li>- Understanding of the molecule's intrinsic properties</li><li>- Validation of experimental data</li><li>- Prediction of chemical reactivity</li><li>- Insight into potential reaction mechanisms</li></ul>
MD Simulations	<ul style="list-style-type: none"><li>- Conformational dynamics in solution</li><li>- Solvation structure and thermodynamics</li><li>- Diffusion coefficient</li></ul>	<ul style="list-style-type: none"><li>- Understanding of the molecule's behavior in a realistic environment</li><li>- Prediction of solubility</li><li>- Insight into dynamic processes</li></ul>
Molecular Docking	<ul style="list-style-type: none"><li>- Preferred binding mode to a protein target</li><li>- Binding affinity estimation</li><li>- Identification of key interacting residues</li></ul>	<ul style="list-style-type: none"><li>- Hypothesis generation for biological activity</li><li>- Guidance for the design of new derivatives with improved binding</li><li>- Initial step in structure-based drug design</li></ul>

## Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical and computational workflow for the in-depth study of **3-Methyl-4-phenylbutan-2-one**. By employing a combination of DFT, MD simulations, and molecular docking, researchers can gain a detailed understanding of its structural, electronic, and dynamic properties. The insights gained from these studies will be invaluable for optimizing its synthesis, predicting its reactivity, and exploring its potential as a bioactive molecule. Future work could involve extending these studies to related derivatives, investigating reaction mechanisms in more detail, and validating the computational predictions with experimental data.

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